methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a substituted indole moiety. Its structure comprises:
- Indole core: Substituted at the 1-position with a methyl group and at the 5-position with a chlorine atom.
- Thiazole ring: Substituted at the 2-position with an amide-linked indole carbonyl group, at the 4-position with a methyl ester, and at the 5-position with a methyl group.
Properties
Molecular Formula |
C16H14ClN3O3S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-1-methylindole-2-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14ClN3O3S/c1-8-13(15(22)23-3)18-16(24-8)19-14(21)12-7-9-6-10(17)4-5-11(9)20(12)2/h4-7H,1-3H3,(H,18,19,21) |
InChI Key |
BRJKFXYSEGVTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole moieties. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a broader class of indole-thiazole hybrids. Below is a comparison with structurally related derivatives (Table 1):
Key Observations:
Indole Substitution: The target compound’s 5-chloro and 1-methyl groups enhance lipophilicity and steric bulk compared to the 3-formyl substitution in analogs like 2a . Formyl groups (as in 2a) are more reactive, enabling conjugation but reducing metabolic stability.
Thiazole Functionalization: The 4-carboxylate ester in the target compound increases solubility in organic solvents relative to the 4-oxo group in 2a, which favors hydrogen bonding.
Synthetic Routes: The target compound likely employs amide-coupling strategies, whereas analogs like 2a are synthesized via acetic acid-mediated condensations of formylindoles with aminothiazolones . This difference highlights the role of functional group compatibility in route design.
Methods for Similarity Assessment
Compound similarity is often evaluated using Tanimoto coefficients or topological descriptors to quantify structural overlap . For the target compound, 2D fingerprint-based methods would highlight shared indole-thiazole frameworks, while 3D shape-based approaches (e.g., ROCS) may reveal divergent pharmacophores due to substituent variations.
Biological Activity
Methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with an indole moiety, which is known for its biological relevance. The presence of the chlorine atom and the carbonyl group enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. In particular, studies have shown that the compound can activate caspase pathways leading to programmed cell death in cancer cells.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Proliferation : The compound disrupts signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various cancer cell lines.
Case Studies
A notable study investigated the effects of this compound on human glioblastoma cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound over a 48-hour period. Flow cytometry analysis confirmed these findings by showing increased sub-G1 populations indicative of apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key insights include:
- The thiazole ring is essential for anticancer activity.
- The chlorine substituent at position 5 enhances the potency against certain cancer cell lines.
- Modifications at the methyl group on the thiazole can significantly alter activity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
